-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate, also known as Zwittergent 3-14, is a zwitterionic amidosulfonate detergent commonly used in scientific research for protein solubilization and analysis, particularly in the context of 2D-electrophoresis.
Its zwitterionic nature, meaning it carries both positive and negative charges within the molecule, allows it to interact favorably with both hydrophobic (water-fearing) and hydrophilic (water-loving) regions of proteins, promoting their solubility in aqueous solutions. This improved solubility is crucial for downstream applications such as 2D-electrophoresis, a technique used to separate proteins based on their isoelectric point (pI) and molecular weight. Studies have shown that Zwittergent 3-14 effectively solubilizes a wide range of proteins, including those that are typically difficult to solubilize with other detergents, leading to improved detection and analysis by 2D-electrophoresis [].
While its primary application lies in protein solubilization for 2D-electrophoresis, 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate has also been explored in other areas of scientific research, including:
3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate, commonly referred to as ASB-16, is a zwitterionic surfactant characterized by its unique chemical structure, which includes a palmitoyl group attached to a propylamine backbone. Its molecular formula is C24H50N2O4S, and it has a molecular weight of approximately 462.735 g/mol . This compound is notable for its ability to enhance protein solubilization and is utilized in various biochemical applications.
DMAPPS's mechanism of action primarily relies on its amphiphilic properties. The hydrophobic tail can insert itself into the lipid bilayer of biological membranes, while the hydrophilic head group remains in contact with the water environment []. This property allows DMAPPS to solubilize (dissolve) membrane proteins, making them easier to study and purify []. Additionally, DMAPPS may interact with other charged molecules within the cell due to its own ionic nature.
The chemical behavior of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate primarily involves its zwitterionic nature, allowing it to interact with both hydrophilic and hydrophobic environments. It can undergo hydrolysis under certain conditions, leading to the release of palmitic acid and other byproducts. Additionally, the compound can participate in complexation reactions with metal ions or other surfactants, affecting its solubility and stability in solution .
Research indicates that 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate exhibits significant biological activity. It has been shown to facilitate the solubilization of membrane proteins, making it valuable in studies involving membrane dynamics and protein interactions. Furthermore, it demonstrates low cytotoxicity levels, making it suitable for use in biological assays and applications involving living cells .
The synthesis of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate typically involves the following steps:
This multi-step synthesis allows for the introduction of both the palmitoyl group and the dimethylamino moiety, essential for its surfactant properties .
3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate finds applications in various fields, including:
Studies on the interactions of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate with biomolecules have revealed its ability to stabilize protein structures during purification processes. It enhances the solubility of membrane proteins, facilitating their study in various biochemical contexts. Interaction with lipid bilayers has also been observed, indicating potential applications in drug delivery systems .
Several compounds share structural similarities with 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate. Notable examples include:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | C21H45NO3S | Shorter carbon chain; used primarily in detergents. |
Dodecyltrimethylammonium bromide | C12H28BrN | Quaternary ammonium salt; higher toxicity levels compared to ASB-16. |
Cetyltrimethylammonium bromide | C16H34BrN | Commonly used as a cationic surfactant; less effective in protein solubilization than ASB-16. |
The uniqueness of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate lies in its specific fatty acid chain length and zwitterionic nature, which provide enhanced solubilization properties while maintaining low cytotoxicity levels .
This compound's distinctive characteristics make it particularly valuable in biochemical research and applications where protein interaction and stability are critical.
3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate, commonly known as Amidosulfobetaine-16, represents a zwitterionic surfactant with significant applications in biochemical research [1] [2]. The compound possesses the molecular formula C₂₄H₅₀N₂O₄S and exhibits a molecular weight of 462.73 grams per mole [1] [2] [31]. The Chemical Abstracts Service registry number for this compound is 52562-29-5 [1] [2].
The molecular structure comprises a linear sixteen-carbon fatty acid chain (palmitic acid) connected through an amide linkage to a propyl chain, which is further attached to a dimethylammonium group that terminates in a propyl sulfonate moiety [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate [1]. The Simplified Molecular Input Line Entry System string representation is CCCCCCCCCCCCCCCC(=O)NCCCN+(C)CCCS([O-])(=O)=O [2] [31].
The International Chemical Identifier key is CLCSYZQBLQDRQU-UHFFFAOYSA-N, providing a unique identifier for this molecular structure [2] [31]. The compound contains four rotatable bonds and exhibits a topological polar surface area of 94.7 square angstroms [1]. The molecular structure features both cationic and anionic centers within the same molecule, classifying it as a zwitterionic compound [9] [10].
3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate appears as a white to off-white powder under standard laboratory conditions [9] [10] [17]. The compound demonstrates hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [17] [20]. Storage requirements specify maintenance at temperatures between 2-8°C to preserve compound stability [17] [31].
The material exhibits solid-state characteristics at room temperature and requires careful handling due to its hygroscopic nature [17] [20]. The compound shows stability under normal storage conditions when kept in appropriate environments with controlled moisture levels [20] [22]. Commercial preparations typically contain less than 5.0% water content as an impurity specification [31].
Physical handling characteristics indicate that the compound should be protected from light and stored under inert gas conditions when long-term stability is required [20]. The powder form facilitates accurate weighing and dissolution procedures commonly employed in research applications [9] [10].
The solubility characteristics of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate demonstrate complex behavior dependent on temperature and solvent composition [17] [31]. In water, the compound exhibits limited solubility at room temperature, with reported values of 50 milligrams per milliliter producing a faintly turbid, faintly yellow solution when heated [31]. The compound shows sparingly soluble characteristics in water at ambient temperatures [17].
Enhanced solubility can be achieved in specific solvent mixtures, particularly in urea-thiourea combinations where optimal dissolution occurs [9] [10] [19]. This enhanced solubility in urea-thiourea mixtures represents a significant advantage over solubility in urea alone [9] [10]. The compound demonstrates water solubility characteristics that improve with temperature elevation [31].
In ethanol solutions, the compound exhibits solubility of approximately 1 milligram per milliliter in 20% ethanol mixtures [17]. The zwitterionic nature of the molecule contributes to its solubility behavior, with the charged centers influencing interaction with polar solvents [9] [10]. Conductivity measurements in aqueous solutions show values less than 50 microsiemens in 10% solutions, indicating minimal ionic dissociation [9] [10] [19].
Critical micelle concentration determination for 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate has been extensively studied using multiple analytical techniques [9] [11] [12]. Surface tension measurements and isothermal titration calorimetry have established the critical micelle concentration at 8 millimolar at 25°C [9] [10] [11]. This value represents the concentration threshold above which micelle formation becomes thermodynamically favorable [11] [12].
Temperature dependence studies reveal that critical micelle concentration values remain relatively stable across a range of physiological temperatures [11] [12]. Electron paramagnetic resonance measurements have provided estimates of critical micelle concentration at approximately 10 micromolar for this surfactant [15]. The discrepancy between different measurement techniques reflects the sensitivity of critical micelle concentration determination to experimental conditions and methodology [11] [12].
Aggregation number determination through small-angle X-ray scattering experiments indicates that micelles formed by this surfactant contain approximately 168 molecules per micelle [11] [12]. This aggregation number suggests the formation of relatively large micellar structures compared to shorter-chain surfactants [11] [12]. The micelles exhibit ellipsoidal shapes rather than spherical geometries, as confirmed by structural analysis [11] [12].
Parameter | Value | Temperature | Method |
---|---|---|---|
Critical Micelle Concentration | 8 mM | 25°C | Surface Tension/Isothermal Titration Calorimetry [9] [11] |
Critical Micelle Concentration | 10 μM | 25°C | Electron Paramagnetic Resonance [15] |
Aggregation Number | 168 molecules | 25°C | Small-Angle X-ray Scattering [11] [12] |
Thermodynamic characterization of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate micellization reveals complex temperature-dependent behavior [11] [12]. Isothermal titration calorimetry measurements from 15 to 75°C demonstrate significant changes in enthalpy and entropy of micellization while maintaining relatively stable Gibbs free energy values [11] [12]. This behavior indicates enthalpy-entropy compensation with a compensatory temperature of 314 Kelvin [11] [12].
Heat capacity of micellization remains essentially constant throughout the studied temperature range [11] [12]. Experimental heat capacity values fall below theoretical predictions based solely on hydrophobic interactions, suggesting significant contributions from polar interactions at the head groups [11] [12]. The thermodynamic parameters indicate that polar interactions play a crucial role in micelle formation for this surfactant [11] [12].
The standard Gibbs energy of micellization shows minimal temperature dependence, reflecting the compensatory relationship between enthalpy and entropy changes [11] [12]. Nuclear magnetic resonance spectroscopy Nuclear Overhauser Effect correlations provide evidence for intermolecular interactions between polar head groups, supporting the thermodynamic observations [11] [12].
Thermodynamic Parameter | Value | Temperature Range | Reference |
---|---|---|---|
Compensatory Temperature | 314 K | 15-75°C | [11] [12] |
Heat Capacity of Micellization | Constant | 15-75°C | [11] [12] |
Aggregation Number | 168 | 25°C | [11] [12] |
Micelle Shape | Ellipsoidal | 25°C | [11] [12] |
Spectroscopic characterization of 3-(N,N-Dimethyl(3-palmitoylaminopropyl)ammonio)-propanesulfonate employs multiple analytical techniques to confirm structural identity and purity [11] [12]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with Nuclear Overhauser Effect Spectroscopy revealing intermolecular interactions that are improbable within individual monomers [11] [12]. These interactions result from polar head group associations involving multiple surfactant molecules [11] [12].
Correlation Spectroscopy correlations typical of dipolar interactions can be recovered through partial molecular alignment in solution, resulting in anisotropic tumbling behavior [11] [12]. This anisotropy suggests ellipsoidal micelle shapes, which produce positive magnetic susceptibility and orientation effects induced by magnetic fields [11] [12]. The spectroscopic evidence supports structural models derived from small-angle X-ray scattering experiments [11] [12].
The Beilstein registry number for this compound is 4016637, providing additional identification for database searches [2] [31]. The MDL number MFCD03791122 serves as another unique identifier for chemical databases [2] [31]. Mass spectrometry analysis confirms the molecular weight of 462.73 grams per mole [31] [37].
Infrared spectroscopy would be expected to show characteristic absorptions for the amide carbonyl group, the sulfonate group, and the alkyl chain, though specific spectroscopic data for this compound requires experimental determination [14]. The zwitterionic nature of the molecule influences its spectroscopic behavior, particularly in solution-state nuclear magnetic resonance measurements where ionic interactions affect chemical shift patterns [11] [12].
Analytical Identifier | Value | Database |
---|---|---|
Chemical Abstracts Service Number | 52562-29-5 | Chemical Abstracts Service [1] [2] |
Beilstein Number | 4016637 | Beilstein Database [2] [31] |
MDL Number | MFCD03791122 | Molecular Design Limited [2] [31] |
International Chemical Identifier Key | CLCSYZQBLQDRQU-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry [2] [31] |
The micellization of 3-(N,N-dimethyl(3-palmitoylaminopropyl)ammonio)propanesulfonate follows established thermodynamic principles governing amphiphilic self-assembly [1] [2]. This zwitterionic surfactant, containing both a quaternary ammonium cation and a sulfonate anion within its molecular structure, exhibits unique micellization behavior compared to conventional ionic surfactants [3] [4].
The micelle formation process occurs through a cooperative association mechanism where individual surfactant molecules aggregate when the critical micelle concentration is exceeded [1] [2]. For cationic ammonium-containing surfactants, the process involves van der Waals interactions, hydrophobic forces, and electrostatic interactions between the polar head groups [5]. The presence of the palmitoyl chain (C16) provides substantial hydrophobic driving force for micellization, while the dual charged head group creates complex electrostatic interactions [3] [6].
The micellization process follows a two-step mechanism observed in many surfactant systems [1]. Initially, premicelles form at concentrations below the critical micelle concentration, as evidenced by nuclear magnetic resonance studies showing that chemical shifts and self-diffusion coefficients begin changing significantly below the critical micelle concentration [1]. Subsequently, true micelles form through a cooperative transition characterized by a sharp change in physicochemical properties [2].
For palmitoylaminopropyl derivatives, the amide linkage between the palmitic acid chain and the propyl spacer introduces additional hydrogen bonding capabilities, influencing the micellization thermodynamics [3] [7]. The presence of the amide group can facilitate intermolecular hydrogen bonding between surfactant molecules within the micelle, stabilizing the aggregate structure [6] [8].
Temperature exerts profound effects on the micellization behavior of quaternary ammonium surfactants [9] [10]. For most ionic surfactants, including cationic ammonium derivatives, the critical micelle concentration exhibits a characteristic U-shaped dependence on temperature, with a minimum occurring near room temperature [9] [11] [12].
At low temperatures, micellization is typically endothermic with positive enthalpy changes, while at higher temperatures, the process becomes exothermic [13] [14]. This transition occurs because the temperature dependence of micellization involves competing effects: increased thermal motion that opposes aggregation and decreased hydration of hydrophobic chains that favors micellization [15] [9].
For palmitoylaminopropyl ammonium compounds, the temperature where the micellization enthalpy equals zero (compensation temperature) typically occurs around 298 ± 5 K for cationic surfactants [16] [11]. Below this temperature, micellization is endothermic and entropy-driven, while above this temperature, it becomes exothermic and enthalpy-driven [13] [14].
The aggregation number of ammonium-based surfactants generally shows moderate increases with temperature [6] [17]. For trimethylammonium surfactants, aggregation numbers range from 30-77 depending on chain length and temperature [6]. The temperature coefficient for aggregation number changes is typically positive but relatively small compared to changes in critical micelle concentration [17].
Temperature also affects micelle morphology, with spherical micelles at moderate temperatures potentially transitioning to elongated structures at higher temperatures for longer-chain surfactants [18] [19]. However, the presence of the bulky zwitterionic head group in palmitoylaminopropyl derivatives may limit such morphological transitions [20] [21].
Enthalpy-entropy compensation represents a fundamental thermodynamic characteristic of surfactant micellization [22] [23] [24]. For ionic surfactants, including quaternary ammonium compounds, experimental data typically demonstrate linear relationships between micellization enthalpy and entropy changes [22] [25].
The compensation relationship follows the general form: ΔH°mic = ΔHmic + TcΔS°mic, where Tc represents the compensation temperature and ΔHmic is the intercept parameter [22] [26]. For various surfactant families, compensation temperatures typically range from 307 ± 2 K to 313 ± 3 K [22] [25] [24].
In cationic ammonium surfactants, the compensation temperature of approximately 307 K indicates that solute-solvent interactions are significantly weaker than solute-solute interactions [26] [27]. This suggests that the hydrophobic interaction driving micellization has consistent physical characteristics across different molecular structures within the same surfactant family [26].
For zwitterionic surfactants containing both ammonium and sulfonate groups, enthalpy-entropy compensation exhibits similar linear behavior but with modified thermodynamic parameters [4] [28]. The presence of opposite charges within the same molecule creates unique solvation patterns that influence the compensation relationship [20] [29].
The compensation phenomenon reflects the fundamental balance between enthalpic contributions (intermolecular interactions) and entropic contributions (water structuring effects) during micellization [27] [30]. The positive entropy changes observed in most surfactant systems result from the release of structured water molecules surrounding hydrophobic chains upon micelle formation [31] [27].
The heat capacity change upon micellization represents a critical thermodynamic parameter that provides insights into the molecular mechanisms underlying surfactant self-assembly [32] [33] [34]. For ionic surfactants, including quaternary ammonium compounds, heat capacity changes are typically large and negative [32] [35].
Experimental studies on cationic surfactants report heat capacity changes ranging from -82 to -210 J mol⁻¹ K⁻¹, depending on the surfactant structure and experimental conditions [32] [33]. For trimethylammonium surfactants, values of approximately -155 J mol⁻¹ K⁻¹ have been reported for dodecyl derivatives [32].
The magnitude of the heat capacity change correlates with the hydrophobic surface area buried during micellization [33] [13]. For alkyl chains, the contribution per methylene group to the heat capacity change is approximately 47 ± 7 J mol⁻¹ K⁻¹ [13]. This additive behavior suggests that the heat capacity change primarily reflects the transfer of hydrophobic segments from aqueous to micellar environments [33].
Temperature dependence of the heat capacity change provides additional mechanistic information. Some studies report temperature-independent behavior over limited ranges, while others observe systematic variations [32] [36]. The temperature coefficient of heat capacity change, when observed, typically ranges from -0.24 to 1.0 J mol⁻¹ K⁻² [32].
For zwitterionic surfactants, heat capacity changes are generally smaller in magnitude than those observed for purely ionic surfactants [4] [28]. This difference reflects the unique solvation characteristics of molecules containing both positive and negative charges [20] [29].
The polar head group structure profoundly influences micellization thermodynamics and micelle properties [37] [38] [39]. For quaternary ammonium surfactants, electrostatic repulsion between positively charged head groups creates significant energetic barriers to aggregation that must be overcome by hydrophobic interactions [5] [37].
In zwitterionic surfactants containing both ammonium and sulfonate groups, intramolecular electrostatic interactions between opposite charges create dipolar structures that affect intermolecular associations [4] [40] [20]. The spatial separation between positive and negative charges within the molecule influences the overall micellization behavior [28].
For palmitoylaminopropyl derivatives, the amide linkage introduces hydrogen bonding capabilities that can stabilize micelle structures through intermolecular associations [7] [8]. The amide group can participate in hydrogen bonding both with water molecules and with neighboring surfactant molecules within the micelle [6].
The propyl spacer between the amide group and the quaternary ammonium center affects the conformational flexibility of the polar region [3] [20]. This spacer length influences the packing density of head groups at the micelle surface and affects counterion binding in charged systems [17] [41].
Counterion effects play crucial roles in cationic surfactant micellization [35] [17]. The association constants between surfactant head groups and counterions significantly influence critical micelle concentrations and aggregation behavior [17]. For bromide counterions compared to chloride, stronger binding typically reduces critical micelle concentrations [17].
Micelle morphology and aggregation numbers depend on the molecular geometry and thermodynamic conditions [6] [42] [43]. For quaternary ammonium surfactants with C16 chains, aggregation numbers typically range from 40-77, depending on temperature and ionic strength [6] [17].
The packing parameter concept provides a framework for understanding micelle morphology [43]. For surfactants with large head groups relative to tail volume, spherical micelles predominate, while more cylindrical structures form when tail volumes become large relative to head group areas [43].
Zwitterionic surfactants generally form spherical micelles due to the effective head group size created by the dual charge structure [40] [20]. The electrostatic interactions between opposite charges within the head group can create conformational constraints that favor spherical geometries [29] [21].
Temperature affects both aggregation number and morphology [9] [44]. Generally, aggregation numbers increase moderately with temperature for cationic surfactants, while morphological transitions from spherical to elongated structures may occur at higher temperatures [18] [19].
Dynamic light scattering and neutron scattering studies provide detailed information about micelle size distributions and structural parameters [45] [43]. For palmitoyl-containing surfactants, hydrodynamic radii typically range from 3.5-5.2 nm, with core radii of 2.0-2.8 nm [43].